

# 6-Chlorohexan-3-one chemical properties

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## Compound of Interest

Compound Name: 6-Chlorohexan-3-one

CAS No.: 38614-17-4

Cat. No.: B2443134

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## Technical Profile: 6-Chlorohexan-3-one

Bifunctional

-Chloro Ketone for Heterocyclic & Cyclopropyl Synthesis

## Executive Summary

**6-Chlorohexan-3-one** (CAS: 38614-17-4) is a versatile C6 building block characterized by a terminal alkyl chloride separated from a ketone functionality by a propylene spacer.<sup>[1]</sup> This specific

-chloro ketone architecture makes it a "spring-loaded" electrophile; under basic conditions, it undergoes rapid intramolecular alkylation to form cyclopropyl ketones, a critical structural motif in agrochemicals (e.g., pyrethroids) and pharmaceuticals. Additionally, it serves as a precursor for dihydrofurans and pyrroles via Paal-Knorr-type condensations. This guide outlines its physicochemical specifications, validated synthesis routes, and primary reaction pathways.

## Chemical Identity & Physicochemical Properties

The molecule features a dipole-inducing carbonyl group at position 3 and a reactive chlorine at position 6. The separation allows for distinct reactivity at the carbonyl (nucleophilic attack) and the

-carbon (nucleophilic substitution), or cooperative reactivity (cyclization).

| Property          | Specification   |
|-------------------|---|
| IUPAC Name        | 6-Chlorohexan-3-one   |
| Common Synonyms   | Ethyl 3-chloropropyl ketone; ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"><br>-Chlorocaprophenone (analog)   |
| CAS Number        | 38614-17-4  |
| Molecular Formula |   |
| Molecular Weight  | 134.60 g/mol  |
| SMILES            | <chem>CCC(=O)CCCCl</chem>   |
| Appearance        | Colorless to pale yellow liquid   |
| Boiling Point     | ~85–90 °C at 15 mmHg (Predicted); ~195 °C at 760 mmHg   |
| Density           | ~1.05 g/cm <sup>3</sup>   |
| Solubility        | Soluble in DCM, THF, EtOAc, Ethanol; Sparingly soluble in water   |
| Stability         | Stable under neutral conditions; cyclizes in presence of strong base. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Synthesis & Production Pathways

To ensure high purity and prevent premature cyclization, the synthesis typically avoids strong bases until the final application. Two primary routes are field-validated:

### Route A: Acylation of Organometallics (Weinreb Method)

This method offers the highest regioselectivity, preventing side reactions at the alkyl chloride.

- Precursor: 4-Chlorobutyryl chloride is converted to its Weinreb amide (N-methoxy-N-methyl-4-chlorobutanamide).

- Grignard Addition: Reaction with Ethylmagnesium bromide (EtMgBr) at low temperature (-78 °C to 0 °C).
- Quench: Acidic workup releases the ketone.
  - Mechanism:[5][6] The stable chelated intermediate prevents over-addition of the Grignard reagent.

## Route B: Ring Opening of Cyclopropyl Ketones (Reverse Synthesis)

While **6-chlorohexan-3-one** is often a precursor to cyclopropanes, it can be generated from Ethyl Cyclopropyl Ketone using concentrated HCl or

- Reaction:
- Utility: Useful for introducing isotopically labeled chlorides or modifying the halide.

## Reactivity Profile & Mechanisms

### The "Gateway" Reaction: Intramolecular Cyclization

The defining characteristic of **6-chlorohexan-3-one** is its ability to form Ethyl Cyclopropyl Ketone via a 3-Exo-Tet cyclization. This transformation is driven by the thermodynamic stability of the enolate and the kinetic favorability of the 3-membered ring formation despite ring strain.

- Reagents: NaOH, KOH, or NaH in THF/DMSO.
- Mechanism:
  - Base deprotonates the  
-carbon (C4).
  - The resulting enolate attacks the  
-carbon (C6), displacing Chloride.

- Selectivity: C-alkylation (Cyclopropane) is kinetically favored over O-alkylation (Dihydrofuran) in this specific substrate class [1].

## Heterocycle Formation (Pyrroles & Furans)

Reaction with primary amines or ammonia follows a modified Paal-Knorr pathway.

- Pathway: Amine condensation at the ketone

Imine formation

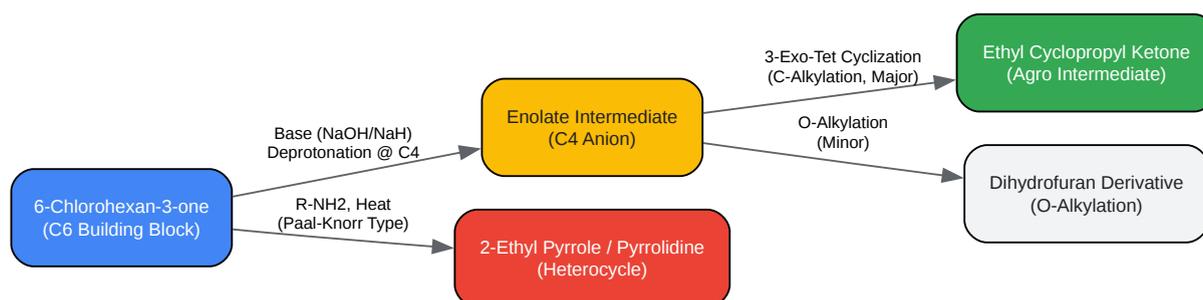
Intramolecular displacement of Cl

Pyrrolidine

Oxidation to Pyrrole.

## Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by pH and nucleophile choice.



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Figure 1: Divergent reactivity pathways of **6-Chlorohexan-3-one** controlled by reaction conditions.

# Experimental Protocol: Cyclization to Ethyl Cyclopropyl Ketone

Objective: Efficient conversion of **6-chlorohexan-3-one** to ethyl cyclopropyl ketone for agrochemical synthesis.

Reagents:

- **6-Chlorohexan-3-one** (1.0 equiv)[4][7]
- Sodium Hydroxide (NaOH), 50% aq. solution (1.5 equiv)
- Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst
- Solvent: Toluene or THF

Procedure:

- Setup: Charge a reactor with **6-chlorohexan-3-one** and Toluene. Add TBAB.
- Addition: Add 50% NaOH dropwise while maintaining temperature at 20–25 °C. Note: Exothermic reaction.
- Reaction: Heat the mixture to 45–50 °C and stir for 4–6 hours. Monitor by GC for disappearance of starting material.
- Workup: Cool to room temperature. Separate the organic layer. Wash the aqueous layer with Toluene.
- Purification: Combine organic layers, wash with brine, dry over \_\_\_\_\_, and concentrate. Distill the residue (BP ~130 °C) to obtain pure Ethyl Cyclopropyl Ketone.

Self-Validating Check:

- NMR Validation: Disappearance of the triplet at \_\_\_\_\_

~3.5 ppm ( ) and appearance of cyclopropyl multiplets at 0.8–1.0 ppm confirms cyclization.

## Safety & Handling

- Hazards: **6-Chlorohexan-3-one** is an alkylating agent and a lachrymator. It causes skin irritation (H315) and serious eye irritation (H319).[8]
- Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong bases during storage to prevent uncontrolled polymerization or cyclization.
- PPE: Use chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

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